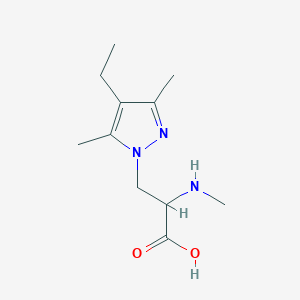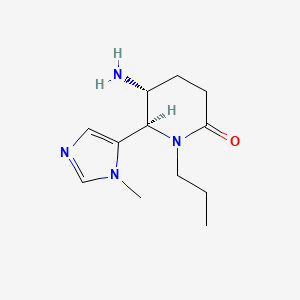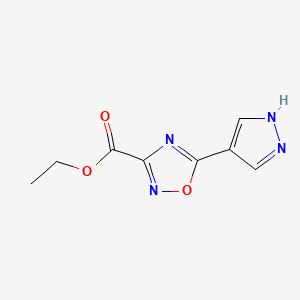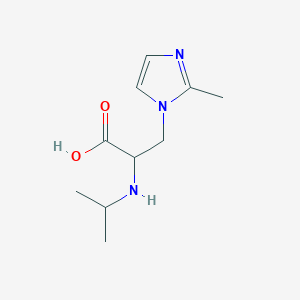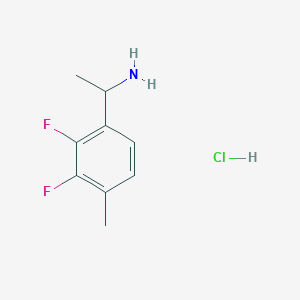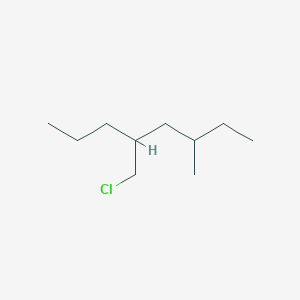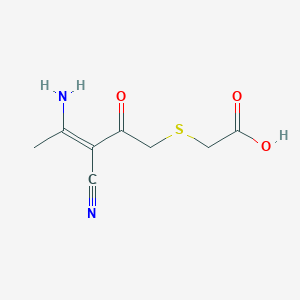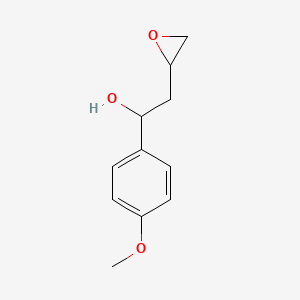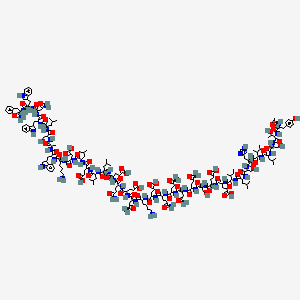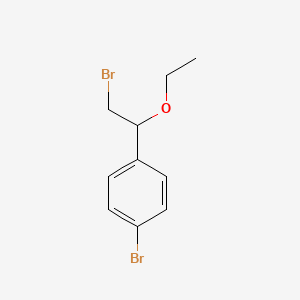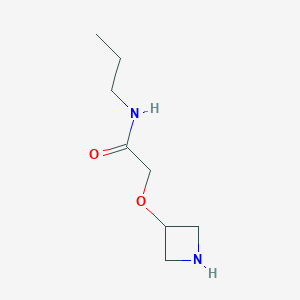
2-(azetidin-3-yloxy)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-3-yloxy)-N-propylacetamide is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-propylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(azetidin-3-yloxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis , sodium hydride for deprotonation , and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring.
Applications De Recherche Scientifique
2-(azetidin-3-yloxy)-N-propylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yloxy)-N-propylacetamide involves its interaction with molecular targets in biological systems. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors to exert its effects. The specific pathways involved depend on the functional groups attached to the azetidine ring and the target molecules in the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azetidinone: A β-lactam compound with a similar azetidine ring structure.
3-pyrrole-substituted 2-azetidinones: Compounds with a pyrrole ring attached to the azetidine ring.
3-(prop-1-en-2-yl)azetidin-2-one: A compound with a similar azetidine ring but different substituents.
Uniqueness
2-(azetidin-3-yloxy)-N-propylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N-propylacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
Clé InChI |
IQTHGMMBLGEIQE-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)COC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



